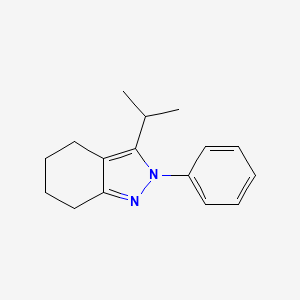
1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of two trimethylsilyl groups attached to a hex-3-ene-1,5-diyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne typically involves the use of palladium-catalyzed coupling reactions. One common method includes the reaction of trimethylsilylacetylene with a suitable dihalide under the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomolecules.
Industry: Used in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne exerts its effects involves interactions with various molecular targets. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved often include the formation of intermediate complexes with catalysts, leading to the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethynylethene (TEE): Similar in structure but lacks the trimethylsilyl groups.
1,2-Diethynylethene (DEE): Another related compound with different substituents.
Uniqueness
1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne is unique due to the presence of the trimethylsilyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H20Si2 |
|---|---|
Poids moléculaire |
220.46 g/mol |
Nom IUPAC |
trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane |
InChI |
InChI=1S/C12H20Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,1-6H3 |
Clé InChI |
AIXQKVZCTRWEGP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC=CC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)

![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)

![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
